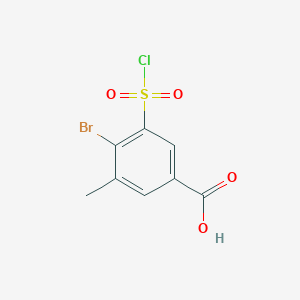

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid

Description

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 4-position, a chlorosulfonyl group at the 3-position, and a methyl group at the 5-position of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to its reactive chlorosulfonyl group, which enables derivatization into sulfonamides or other sulfur-containing pharmacophores. Its structure is characterized by strong electron-withdrawing substituents, which enhance the acidity of the carboxylic acid group and influence its reactivity in substitution and coupling reactions .

Properties

IUPAC Name |

4-bromo-3-chlorosulfonyl-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVPXUFUECCEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid typically involves the reaction of 4-Bromo-3-methylbenzoic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions, where chlorosulfonic acid is added slowly to the starting material at a low temperature (0°C). The mixture is then refluxed for several hours before being poured into ice-cold water to precipitate the product. The solid product is filtered, washed with water until the filtrate is neutral, and dried to obtain the desired compound .

Chemical Reactions Analysis

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid is utilized in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid involves its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic Acid (CID 53423543)

- Structural Differences : The bromine atom at position 4 is replaced by chlorine.

- Impact on Properties :

- Molecular Weight : The chloro analogue has a molecular formula of C₈H₆Cl₂O₄S (MW ≈ 269.04 g/mol), while bromine substitution increases the molecular weight by ~44.9 g/mol (Br vs. Cl atomic weight difference).

- Reactivity : Bromine’s lower electronegativity and larger atomic radius may enhance susceptibility to nucleophilic aromatic substitution compared to chlorine.

- Acidity : The chlorosulfonyl group’s electron-withdrawing effect increases carboxylic acid acidity (pKa ~1.5–2.5), comparable to the bromo analogue .

2-Bromo-5-(trifluoromethyl)benzoic Acid (CAS 927637-85-2)

- Structural Differences : Trifluoromethyl group at position 5 instead of methyl, and bromine at position 2.

- Impact on Properties :

Heterocyclic Analogues

4-Bromo-3-(chlorosulfonyl)-1-methyl-1H-Pyrazole-5-carboxylic Acid Methyl Ester

- Structural Differences : A pyrazole ring replaces the benzene core.

- Impact on Properties :

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS 91182-60-4)

Functional Group Variants

4-Bromomethylbenzoic Acid

- Structural Differences : Bromine is on a methyl side chain instead of the aromatic ring.

- Impact on Properties :

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid

- Structural Differences : Fluorine at position 5 instead of methyl.

- Impact on Properties :

- Electron Effects : Fluorine’s electronegativity enhances ring electron deficiency, increasing oxidative stability.

- Solubility : Fluorine improves lipid solubility, enhancing blood-brain barrier penetration .

Biological Activity

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid (BCMBA) is a synthetic organic compound with significant potential in biological applications. Its unique chemical structure, characterized by the presence of bromine, chlorosulfonyl, and methyl groups, contributes to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₆BrClO₄S

- CAS Number : 849333-58-0

The compound is a derivative of benzoic acid, which enhances its reactivity and interaction with various biological targets. The chlorosulfonyl group plays a crucial role in its mechanism of action by forming covalent bonds with nucleophilic sites on proteins.

BCMBA's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The chlorosulfonyl group can inhibit enzyme activity by covalently modifying active sites, disrupting biochemical pathways essential for cellular function.

- Protein Interaction : It can bind to various proteins, potentially altering their function and leading to downstream biological effects.

Biological Activities

Research indicates that BCMBA exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest BCMBA may possess antimicrobial properties. Its structural characteristics allow it to interact effectively with microbial enzymes, potentially inhibiting their growth.

- Anti-inflammatory Effects : As a precursor for synthesizing anti-inflammatory agents, BCMBA has been investigated for its potential in reducing inflammation through enzyme inhibition pathways.

- Anticancer Properties : The compound is explored as a building block in the synthesis of anticancer drugs. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further research.

- Enzyme Modulation : BCMBA has been shown to influence proteasomal and lysosomal activities, which are crucial for protein degradation systems in cells. This modulation can enhance cellular homeostasis and may have implications in anti-aging therapies .

Research Findings

Several studies have focused on the biological evaluation of BCMBA and its derivatives:

- A study highlighted that benzoic acid derivatives could enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human fibroblasts, suggesting that similar compounds like BCMBA may exhibit comparable effects .

- Another investigation into related compounds showed promising results in enhancing proteasomal activity without cytotoxic effects on normal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-(chlorosulfonyl)benzoic acid | Lacks methyl group | Reduced reactivity |

| 4-Chlorosulfonylbenzoic acid | Lacks bromine and methyl groups | Different chemical properties |

| 4-Bromo-3-(chlorosulfonyl)-5-nitrobenzoic acid | Contains nitro group | Varies in bioactivity |

This comparison demonstrates how subtle changes in chemical structure can significantly influence biological behavior.

Case Studies

- In Silico Studies : Computational models suggest that BCMBA can bind effectively to target proteins involved in critical pathways like apoptosis and cell cycle regulation. These findings pave the way for further experimental validation .

- In Vitro Assays : Initial assays indicate that BCMBA derivatives show varying degrees of cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells, highlighting their potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.